4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide is a complex organic compound that features a pyridazinone core with a fluorophenyl substituent and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazinone intermediate.
Attachment of the Butanamide Side Chain: This can be done through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxybenzyl Group Addition: This step may involve a reductive amination reaction where the methoxybenzylamine reacts with the intermediate compound in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide group, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Pathway Interference: The compound might interfere with specific biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide
- 4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide
- 4-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide
Uniqueness
The uniqueness of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-20-6-3-2-5-17(20)15-24-21(27)7-4-14-26-22(28)13-12-19(25-26)16-8-10-18(23)11-9-16/h2-3,5-6,8-13H,4,7,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFGRUGMCXZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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